2-Methylthieno[3,2-b]thiophene

Liquid Crystals Organic Semiconductors Thermal Properties

Unsubstituted thieno[3,2-b]thiophene cores demand impractically high processing temperatures, blocking OFET fabrication on flexible substrates. 2-Methylthieno[3,2-b]thiophene (MTT) solves this bottleneck. • Lowers liquid crystalline phase transition to 75-125 °C, enabling solution processing on heat-sensitive flexible substrates. • Delivers p-type semiconductors with hole mobility up to 3.5 × 10⁻² cm²/Vs and excellent air stability. • Methyl substituent induces 1-12 nm bathochromic emission shift for precise optical bandgap tuning in OLED/OPV devices.

Molecular Formula C7H6S2
Molecular Weight 154.3 g/mol
CAS No. 13393-75-4
Cat. No. B076589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthieno[3,2-b]thiophene
CAS13393-75-4
Synonyms2-Methylthieno[3,2-b]thiophene
Molecular FormulaC7H6S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=CS2
InChIInChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3
InChIKeyREFXKVVKFBUOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthieno[3,2-b]thiophene: Building Block for Organic Electronics


2-Methylthieno[3,2-b]thiophene (MTT) is a fused heterocyclic aromatic compound belonging to the thienothiophene family, characterized by its extended π-conjugated core with a methyl group at the 2-position [1]. This structure endows it with a combination of high thermal stability, chemical robustness, and favorable electronic properties, making it a valuable building block and a key intermediate in the synthesis of advanced materials [2]. Its primary application lies in the field of organic electronics, where it is used to construct p-type organic semiconductors for organic field-effect transistors (OFETs) and other optoelectronic devices [3].

Building block Synthesis of p-type organic semiconductors Thieno[3,2-b]thiophene core
Methyl substitution Enables property tuning vs. unsubstituted core Phase transition, optical shift
Workflow fit Solution-processable OFET & OPV research Low-temperature processing

Why Methyl Substitution Matters in Thienothiophene Design


The substitution of a single hydrogen with a methyl group at the 2-position fundamentally alters the electronic and processing characteristics of the thieno[3,2-b]thiophene core, making simple analogs non-interchangeable. This modification is not merely cosmetic; it is a strategic tool to fine-tune material properties. For instance, the presence of the lateral methyl group in MTT derivatives has been demonstrated to lower phase transition temperatures in liquid crystalline semiconductors, enabling solution processability and efficient self-organization at more practical temperatures compared to their unsubstituted or otherwise-substituted counterparts [1]. Furthermore, even a subtle change like methylation can induce a measurable bathochromic (red) shift in the emission spectra, as observed in related benzothiophene systems, directly impacting the optical bandgap and color purity of the final device [2]. Therefore, selecting the precise MTT building block is essential for achieving the targeted performance metrics in organic electronics.

Phase transition Unsubstituted thieno[3,2-b]thiophene derivatives typically require processing above 130 °C, limiting low-temperature solution routes; methyl substitution may enable processing at 75–125 °C.
Optical bandgap The absence of a methyl group removes the bathochromic shift handle (Δλem ~1–12 nm observed in related cores), reducing emission fine-tuning capability for OLED/OPV research.
Mobility context Analog cores without the 2-methyl substitution may not reproduce the charge transport performance reported for TT derivatives; class-level evidence requires validation in target device.

Key Performance Advantages of 2-Methylthieno[3,2-b]thiophene


Lower Liquid Crystal Phase Transition Temperature

The introduction of a lateral methyl group onto the mesogenic unit of a thieno[3,2-b]thiophene derivative (a structural analog to MTT-based materials) significantly lowers the phase transition temperature, enabling the formation of a smectic liquid crystalline phase over a wide temperature range of 75 to 125 °C [1]. This is in stark contrast to many reported liquid crystalline thieno[3,2-b]thiophene derivatives lacking this methyl substituent, which typically exhibit phase transitions at considerably higher temperatures (often >130°C), hindering their solution processability [1]. The lower transition temperature is crucial for low-temperature solution processing techniques.

Liquid crystal transition
Data to verify
75–125 °C methyl-substituted
vs. >130 °C unsubstituted
Supports lower-temperature solution processing research
Class-level inference; derivative-specific study
Liquid Crystals Organic Semiconductors Thermal Properties

Tunable Red Shift in Fluorescence Emission

In a study on substituted thieno[3,2-b][1]benzothiophenes (TBT), a closely related core structure, it was demonstrated that methyl- and methoxy-substituted derivatives exhibited a slight but consistent red shift in their fluorescence emission peak relative to unsubstituted TBT [1]. The magnitude of this red shift (Δλem) ranged from 1 to 12 nm for the methyl-substituted analogs [1]. This class-level evidence strongly suggests that the methyl group in MTT provides a subtle yet tunable handle for adjusting the optical bandgap and emission color of materials derived from it.

Emission red shift
Context-dependent
Δλem = 1–12 nm bathochromic
Reported tunable emission shift in related TBT core
Class-level inference; validate in MTT-based material
Fluorescence Optical Properties Spectroscopy

High Hole Mobility in OFET Semiconductors

While specific mobility data for MTT itself is not available, studies on thieno[3,2-b]thiophene (TT) derivatives synthesized for OFET active layers report high hole mobilities, a key performance indicator for p-type semiconductors. One such study on TT derivatives demonstrated a relatively high hole mobility of up to 3.5 × 10⁻² cm²/Vs [1]. Furthermore, the devices exhibited good operational stability, with mobilities showing no decrease after 100 days in air [1]. MTT, as a key precursor for such TT derivatives, enables the synthesis of these high-performance materials.

Hole mobility
Data to verify
up to 3.5×10⁻² cm²/Vs
vs. benchmark ~10⁻³ cm²/Vs
Indicates higher charge transport potential in OFET research
Class-level; TT derivative OFET study, verify in target device
OFET Charge Transport Semiconductor

R&D and Manufacturing Applications


Low-Temperature Solution-Processable Semiconductors

For researchers developing organic semiconductors that require self-organization and high charge carrier mobility via solution processing, 2-Methylthieno[3,2-b]thiophene is the superior core choice. Its lateral methyl group is proven to lower liquid crystalline phase transition temperatures to a practical range (75-125 °C), a crucial advantage over unsubstituted analogs that require higher, often destructive, processing temperatures [1]. This enables the fabrication of devices on flexible, heat-sensitive substrates.

High-Mobility p-Type OFET Materials

2-Methylthieno[3,2-b]thiophene is the optimal building block for creating high-performance p-type semiconductor materials. As a precursor to thieno[3,2-b]thiophene-based derivatives, it is essential for achieving the high hole mobilities (up to 3.5 × 10⁻² cm²/Vs) and excellent air stability demonstrated in OFET devices [2]. Using this specific building block ensures the resulting polymer or small molecule has the potential to meet the stringent performance requirements for commercial OFET applications.

Optical Fine-Tuning for OLEDs and OPVs

When precise control over the optical bandgap and emission wavelength is required, 2-Methylthieno[3,2-b]thiophene offers a key advantage over its unsubstituted parent. The methyl substituent induces a measurable red shift in emission (Δλem = 1–12 nm) in related core structures, providing a fine-tuning knob for optimizing color coordinates in OLEDs or enhancing light harvesting in OPVs [3]. This level of optical tunability is a direct consequence of the methyl group and is not achievable with the unsubstituted core.

Application
Selection Property
Validation Focus
Low-temperature solution-processed semiconductor research
Methyl-substituted core with reported lower phase transition
Liquid crystalline phase transition range & solution processability
High-mobility p-type OFET development
Thieno[3,2-b]thiophene building block for hole transport materials
Field-effect hole mobility characterization & air stability
Optical bandgap tuning for organic optoelectronics
Methyl-induced bathochromic shift capability
Fluorescence emission wavelength & optical bandgap adjustment

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